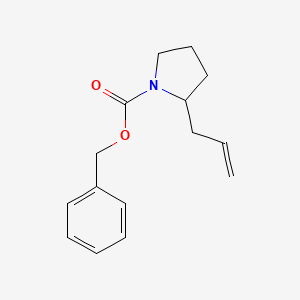![molecular formula C6H12N2 B12524290 (1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine CAS No. 676461-49-7](/img/structure/B12524290.png)
(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S,5R)-2-Azabicyclo[221]heptan-5-amine is a bicyclic amine compound that features a nitrogen atom within its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the notable synthetic routes for (1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed approach mentioned above provides a scalable and efficient route that could be adapted for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original bicyclic amine structure, which can be further utilized in synthetic chemistry and drug development.
Applications De Recherche Scientifique
(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine has significant potential in several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a valuable scaffold for the development of biologically active compounds.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Mécanisme D'action
The mechanism by which (1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane:
1,2,4-Triazole-containing scaffolds: These compounds are known for their biological activity and are used in pharmaceuticals.
Imidazoles: These heterocycles are key components in functional molecules used in various applications.
Uniqueness
What sets (1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine apart is its specific bicyclic structure, which provides unique steric and electronic properties. This makes it particularly valuable in the design of new compounds with specific biological activities.
Propriétés
Numéro CAS |
676461-49-7 |
|---|---|
Formule moléculaire |
C6H12N2 |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-amine |
InChI |
InChI=1S/C6H12N2/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3,7H2/t4-,5-,6+/m0/s1 |
Clé InChI |
IAXKDYYTMWUUIA-HCWXCVPCSA-N |
SMILES isomérique |
C1[C@H]2C[C@H]([C@@H]1CN2)N |
SMILES canonique |
C1C2CC(C1CN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12524219.png)
methanone](/img/structure/B12524230.png)




![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)


![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)


